![molecular formula C9H5F3N2O B3347842 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- CAS No. 1450828-21-3](/img/structure/B3347842.png)
1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-
Overview
Description
1,3,4-Oxadiazole is a nitrogen and oxygen containing heterocycle . It is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics which includes, but not limited to, antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, anti-HIV agents, etc .
Synthesis Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Molecular Structure Analysis
The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry .
Chemical Reactions Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .
Mechanism of Action
Target of Action
The primary targets of 2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole are currently under investigation . Similar compounds have been shown to interact with various receptors and enzymes, influencing their function and playing a role in various biological processes .
Mode of Action
It is believed to interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function . The trifluoromethyl group in the compound may enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
For instance, they can influence the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Pharmacokinetics
Similar compounds have been shown to exhibit predictable log p values, indicating their lipophilicity and potential bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory and analgesic activities .
Action Environment
The action of 2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- is its broad range of applications in various fields. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for the study of 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the investigation of its potential applications in drug delivery systems and as a fluorescent probe. Furthermore, more studies are needed to determine its long-term effects on human health and the environment.
Conclusion:
In conclusion, 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- is a versatile chemical compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
Scientific Research Applications
1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit significant antitumor activity against various cancer cell lines. It has also been shown to have antibacterial, antifungal, and antiviral properties. In the agrochemical industry, it has been found to have insecticidal and herbicidal activity. Furthermore, it has been studied for its potential applications as a fluorescent probe and in materials science for its ability to form stable complexes with metal ions.
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-14-13-5-15-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQECRHXRCGAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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